Benzyl {1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}carbamate
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Overview
Description
BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Industrial Production Methods
Industrial production methods for carbamates often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture enables the direct conversion of low-concentration CO2 into carbamates .
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-(3,4-DIMETHYLPHENYL)CARBAMATE: A similar compound with slight structural differences.
BENZYL N-(1-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-METHYLPROPYL)CARBAMATE: Another related compound with different substituents.
Uniqueness
BENZYL N-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-17(11-14(13)2)21-18(22)15(3)20-19(23)24-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
LXAIEZHRLGCNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)C |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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